

# Application Notes and Protocols for Gas Chromatography Methods Using p-Terphenyld14

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Compound of Interest		
Compound Name:	p-Terphenyl-d14	
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These application notes provide a detailed overview of the use of **p-Terphenyl-d14** as a surrogate and internal standard in gas chromatography (GC) methods, particularly for the analysis of semivolatile organic compounds and polycyclic aromatic hydrocarbons (PAHs). The following protocols and data are intended to guide researchers in developing and validating robust analytical methods.

## Introduction

p-Terphenyl-d14 is a deuterated aromatic hydrocarbon commonly used as a surrogate or internal standard in analytical chemistry, especially in conjunction with gas chromatographymass spectrometry (GC-MS). Its chemical and physical properties are very similar to a range of semivolatile organic compounds and PAHs, but its deuteration makes it easily distinguishable from the target analytes by mass spectrometry. This allows it to be added to a sample prior to extraction and cleanup to monitor the efficiency of these processes and to correct for any analyte losses. It is a recommended surrogate standard in various regulatory methods, including the U.S. Environmental Protection Agency (EPA) Method 8270 for semivolatile organic compounds.[1][2]



# Application: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples

This section details a method for the determination of PAHs in lichens, a common biomonitor for air pollution, using **p-Terphenyl-d14** as a surrogate standard for recovery correction.[3]

## **Experimental Protocol**

- 1. Sample Preparation and Extraction:
- Weigh 0.4 g of dried and powdered lichen sample into a conical glass tube.
- Spike the sample with 40  $\mu$ L of a **p-Terphenyl-d14** surrogate standard solution (e.g., 100 ng/g of lichen).[3]
- Add 2 mL of a hexane:dichloromethane (3:2 v/v) extraction solvent.[3]
- Subject the mixture to ultrasonic extraction for 10 minutes at room temperature.[3]
- Centrifuge the sample for 5 minutes at 3000 rpm.[3]
- Carefully transfer the supernatant (2 mL) to a clean tube for the clean-up step.[3]
- 2. Clean-up:
- Prepare a clean-up column packed with silica gel and alumina.
- Apply the extracted upper layer to the column.
- Elute the PAHs and **p-Terphenyl-d14** with 15 mL of dichloromethane.
- Collect the eluate and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL.
- 3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:



- Column: DB-5ms (30 m x 0.25 mm ID x 0.25 μm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.20 mL/min.[3]
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 5 min.
  - Ramp 1: 5°C/min to 230°C.
  - Ramp 2: 2°C/min to 250°C.
  - Ramp 3: 5°C/min to 300°C, hold for 8 min.[3]
- Injection: 1 μL splitless injection at 250°C.
- Mass Spectrometer (MS) Conditions:
  - Mode: Selective Ion Monitoring (SIM).
  - Transfer Line Temperature: 280°C.[3]
  - Ion Source Temperature: 230°C.[3]
  - Monitored Ions for p-Terphenyl-d14: m/z 244 (quantification), 243, 245 (qualifiers).[3]

#### **Data Presentation**

The following tables summarize the quantitative data obtained from the analysis of PAHs using **p-Terphenyl-d14** as a surrogate standard.

Table 1: GC-MS Retention Time and Monitored Ions.[3]



Compound	Retention Time (min)	Monitored Ions (m/z)
Naphthalene-d8	7.87	136, 137, 108
Naphthalene	7.91	128, 127, 129
Acenaphthylene	11.30	152, 151, 150
Acenaphthene-d10	11.64	162, 164, 160
Acenaphthene	11.71	153, 154, 152
Fluorene	12.92	166, 165, 164
Phenanthrene-d10	15.11	188, 187, 184
Phenanthrene	15.16	178, 176, 152
Anthracene	15.29	178, 176, 179
Fluoranthene	17.99	202, 200, 203
Pyrene	18.51	202, 200, 201
p-Terphenyl-d14	19.05	244, 243, 245
Benzo[a]anthracene	22.29	228, 226, 229
Chrysene-d12	22.35	240, 236, 241
Chrysene	22.43	228, 226, 229
Benzo(b)fluoranthene	26.78	252, 250, 253
Benzo(k)fluoranthene	26.92	252, 250, 253
Benzo(a)pyrene	28.35	252, 250, 253
Perylene-d12	28.68	264, 260, 265
Indeno(1,2,3-cd)pyrene	33.39	276, 277, 274
Dibenz(a,h)anthracene	33.56	278, 279, 276
Benzo(g,h,i)perylene	34.13	276, 277, 274

Table 2: Method Validation Data for PAH Analysis in Lichens.[3]



Analyte	Linear Range (μg/L)	R²	LOD (µg/L)	LOQ (µg/L)
Naphthalene	10-1000	0.994	3	9
Acenaphthylene	10-1000	0.999	2	6
Acenaphthene	10-1000	0.993	3	9
Fluorene	10-1000	0.998	2	6
Phenanthrene	10-1000	0.998	1	3
Anthracene	10-1000	0.998	1	3
Fluoranthene	10-500	0.999	1	3
Pyrene	10-500	0.999	1	3
Benzo[a]anthrac	25-500	0.999	2	6
Chrysene	25-500	0.999	2	6
Benzo(b)fluorant hene	10-500	0.998	5	16
Benzo(k)fluorant hene	10-500	0.998	2	6
Benzo(a)pyrene	10-500	0.998	2	6
Indeno(1,2,3- cd)pyrene	10-500	0.997	2	6
Dibenz(a,h)anthr acene	10-500	0.997	1	3
Benzo(g,h,i)peryl ene	10-500	0.997	1	3

Table 3: Recovery of **p-Terphenyl-d14** in Water Samples using Solid Phase Extraction (SPE). [4]

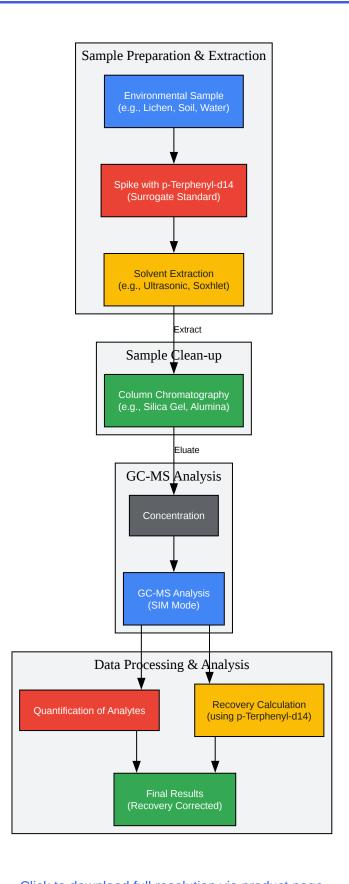


Sample Fortification Level	Mean Recovery (%)	RSD (%) (n=4)
40 μg/L	97.5	1.0

## **Experimental Workflow Visualization**

The following diagram illustrates the general workflow for the analysis of environmental samples using **p-Terphenyl-d14** as a surrogate standard.





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Caption: Experimental workflow for environmental sample analysis using a surrogate standard.



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